molecular formula C15H18N2O3S B2406516 Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate CAS No. 877811-60-4

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate

Cat. No.: B2406516
CAS No.: 877811-60-4
M. Wt: 306.38
InChI Key: YSFQBGCMLKWLNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green synthetic procedure was developed for the two-step synthesis of a related compound, “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate” involved a two-step reaction involving anthranilic acid .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate and its derivatives are key in synthesizing a wide range of compounds with potential applications in various fields of research. For instance, a study by Saeed et al. (2014) involved the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, highlighting the compound's role in creating derivatives with possible chemical and biological importance. These derivatives were characterized using spectroscopic techniques and elemental analyses, with one of the thiosemicarbazide derivatives being confirmed by X-ray crystallography, underscoring the compound's versatility in synthesizing structurally diverse molecules (Saeed, Abbas, Ibrar, & Bolte, 2014).

Catalytic Applications in Organic Synthesis

Dabiri et al. (2007) demonstrated the compound's use in the ionic liquid-promoted eco-friendly and efficient synthesis of 2,3-Dihydroquinazolin-4(1H)-ones, utilizing isatoic anhydride, primary amine, or ammonium acetate, and different aromatic aldehydes. This showcases the compound's utility in facilitating reactions under more sustainable conditions, thus contributing to greener chemistry practices (Dabiri, Salehi, & Baghbanzadeh, 2007).

Potential Anticancer Applications

In the realm of medical research, a derivative of this compound has been synthesized and evaluated for its potential as an anticancer agent. Riadi et al. (2021) described the preparation of a new derivative using the S-arylation method. This compound showed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, with IC50 values in the low micromolar range. Moreover, it exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Future Directions

Future research could focus on further elucidating the properties and potential applications of “Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate” and similar compounds .

Properties

IUPAC Name

butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFQBGCMLKWLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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